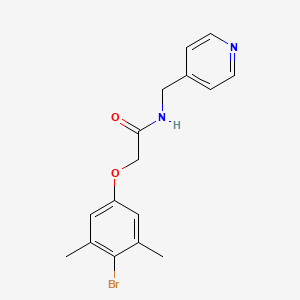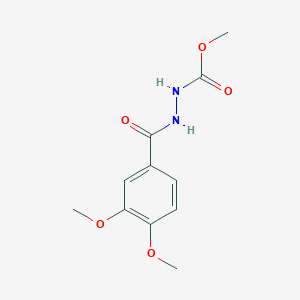
2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide, also known as AZTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZTH is a hydrazide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial and fungal cells. 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. It has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on human health. It is rapidly metabolized in the body and is excreted through the urine. In animal studies, 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to have a good safety profile and does not cause any significant changes in biochemical and physiological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits good solubility in various solvents. It is also relatively inexpensive compared to other compounds with similar properties. However, 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has some limitations as well. It has a low water solubility, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide. One area of research is the optimization of the synthesis method to obtain higher yields and better purity. Another area of research is the elucidation of the mechanism of action of 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide, which can provide insights into its potential applications in various fields. In addition, the development of new derivatives of 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide with improved properties can open up new avenues for research. Finally, the evaluation of the potential of 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide as a drug candidate for various diseases can lead to the development of new therapies.
Synthesemethoden
2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been synthesized through a multi-step process that involves the condensation of 3-thiophene carboxaldehyde with azepanone followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to obtain high yields of 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide with good purity.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to possess antibacterial, antifungal, and antitumor properties. It has been tested against a wide range of bacterial and fungal strains and has shown promising results. In addition, 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been studied for its potential as a plant growth regulator. It has been shown to enhance the growth of plants and improve their resistance to various stresses such as drought and salinity. In materials science, 2-(1-azepanyl)-N'-(3-thienylmethylene)acetohydrazide has been used as a precursor for the synthesis of various metal complexes that exhibit interesting properties such as luminescence and magnetism.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-13(10-16-6-3-1-2-4-7-16)15-14-9-12-5-8-18-11-12/h5,8-9,11H,1-4,6-7,10H2,(H,15,17)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNVXPFERFCFGS-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)


![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)


![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5805995.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)
